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3-Sulfanylbutyl acetate

Physicochemical characterization Quality control Flavor chemistry

3-Sulfanylbutyl acetate (syn. (±)-3-mercapto-1-butyl acetate; FEMA 4325, JECFA is a short-chain (C6) carboxylic acid ester bearing a free thiol (-SH) moiety.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 89534-38-3
Cat. No. B3058450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfanylbutyl acetate
CAS89534-38-3
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)C)S
InChIInChI=1S/C6H12O2S/c1-5(9)3-4-8-6(2)7/h5,9H,3-4H2,1-2H3
InChIKeyGMXSGLCDVHHWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfanylbutyl Acetate (CAS 89534-38-3) – Procurement-Ready Physicochemical Baseline


3-Sulfanylbutyl acetate (syn. (±)-3-mercapto-1-butyl acetate; FEMA 4325, JECFA 1705) is a short-chain (C6) carboxylic acid ester bearing a free thiol (-SH) moiety [1]. It is a clear, colorless liquid with a characteristic fruity aroma, exhibiting a specific gravity of 1.025–1.029 at 25 °C, a refractive index of 1.4580–1.4590 at 20 °C, and a boiling point of 77 °C at 10 mmHg . The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is approved as a flavoring agent with no safety concern at current intake levels [2].

Why 3-Sulfanylbutyl Acetate (C6) Cannot Be Replaced by Longer-Chain Mercapto Acetate Analogs


Mercapto acetates varying in carbon chain length—specifically 3-sulfanylhexyl acetate (C8) and 3-mercapto-3-methylbutyl acetate (C7)—exhibit drastic differences in odor potency and character despite sharing the 3-mercapto acetate core structure. Odor thresholds in this family vary by over four orders of magnitude; for example, 3-mercaptohexyl acetate has a reported threshold in the ng/L range, while longer-chain homologs show thresholds hundreds to thousands of times higher [1]. Direct structural modification studies confirm that even a single methyl branch insertion at the 3-position, as in 3-methyl-3-sulfanylbutyl acetate, profoundly alters odor quality and threshold performance, rendering simple class-level substitution unreliable for flavor formulation [2]. Consequently, selecting the wrong chain-length variant without matching the target compound’s specific organoleptic profile risks complete failure of the sensory objective.

Quantitative Differentiation Evidence: 3-Sulfanylbutyl Acetate vs. Closest Mercapto Acetate Analogs


Density Differential: 3-Sulfanylbutyl Acetate (C6) vs. 3-Mercapto-3-methylbutyl Acetate (C7) at 25 °C

The specific gravity of 3-sulfanylbutyl acetate at 25 °C ranges 1.025–1.029 , whereas its homolog 3-mercapto-3-methylbutyl acetate (CAS 50746-09-3; MF C7H14O2S) has a measured density of 1.003–1.007 at the same temperature [1]. This ~2.1% lower density for the C7 analog is quantitatively distinguishable and can be leveraged for identity confirmation in QC in-process controls.

Physicochemical characterization Quality control Flavor chemistry

Lipophilicity Differentiation: LogP of 3-Sulfanylbutyl Acetate (1.48) vs. 3-Mercapto-3-methylbutyl Acetate (1.4)

3-Sulfanylbutyl acetate exhibits a measured logP (o/w) of 1.48 , while the closely related analog 3-mercapto-3-methylbutyl acetate has an XLogP3 of 1.4 [1]. The difference of ΔlogP = +0.08 indicates slightly higher lipophilicity for the target compound, which can influence matrix partitioning in flavor delivery systems.

Partition coefficient Formulation development logP determination

Multi-Matrix Occurrence Profile: 3-Sulfanylbutyl Acetate in Coffee, Hops, and Beer vs. Analogs Restricted to Fewer Matrices

3-Sulfanylbutyl acetate has been documented in coffee, hops, and beer [1]. Among the broader 3-mercaptoalkyl acetate family, only 3-mercaptohexyl acetate matches this breadth of occurrence across distinct food matrices (passion fruit, wine, beer, hops) [1]. Shorter-chain analogs (e.g., 3-mercaptopropyl acetate) and 3-mercaptopentyl acetate have far narrower documented occurrence profiles, limiting their applicability in natural-identical flavor reconstructions requiring multi-matrix authenticity.

Food chemistry Flavor occurrence Natural occurrence profiling

JECFA Regulatory Clearance with Full Specification: Institutional Confidence for Procurement

3-Sulfanylbutyl acetate holds a full JECFA specification (JECFA No. 1705) and a FEMA GRAS designation (No. 4325), with a 2007 evaluation concluding 'no safety concern at current levels of intake when used as a flavoring agent' [REFS-1, REFS-2]. By contrast, several close homologs—such as 3-mercaptopentyl acetate—lack a full JECFA monograph, requiring more extensive toxicological documentation for procurement in regulated markets.

Regulatory compliance Food additive safety Procurement qualification

Odor Quality Differentiation: Hazelnut-Pungent Character of the C6 Compound vs. Blackcurrant/Fruity Notes of Longer-Chain Analogs

GC-olfactometry characterization of the mercapto acetate series reveals distinct odor-quality shifts with chain length: 3-sulfanylbutyl acetate (C6) is described as 'hazelnut, pungent' [1], whereas the C8 homolog 3-sulfanylhexyl acetate conveys 'passion fruit, grapefruit, tropical' [2], and the C7 3-mercapto-3-methylbutyl acetate is 'fruity, sulfurous, sweet' . The structure–odor relationship documented in the 21-mercapto-ester combinatorial study further confirms that even minor structural modifications produce diverse sensory descriptors [3]. This qualitative divergence means that substitution of one chain length for another produces a completely different aromatic signature in the final matrix.

Sensory evaluation Odor quality Flavor profiling

Primary Application Scenarios for 3-Sulfanylbutyl Acetate (CAS 89534-38-3) Based on Quantified Evidence


Coffee and Roasted Nut Flavor Reconstitution – Hazelnut/Pungent Top-Note Delivery

The distinctive 'hazelnut, pungent' odor character of 3-sulfanylbutyl acetate, documented by GC-olfactometry [1], makes it uniquely suited for coffee aroma reconstitution. Its documented natural occurrence in coffee [2] supports natural-identical labeling. Unlike 3-mercaptohexyl acetate, which introduces passion fruit/grapefruit notes incompatible with roasted profiles, the C6 compound delivers the targeted nutty-sulfury top note. Formulators should dose at ≤0.10% in propylene glycol, as the compound exhibits high odor strength .

Beer and Hop-Derived Beverage Flavoring – Thiol-Driven Aroma Authenticity

3-Sulfanylbutyl acetate has been identified in both hops and beer [2], providing documentation critical for 'hop-derived' or 'beer-authentic' flavor claims. Its full JECFA specification (No. 1705) and FEMA GRAS status (No. 4325) [3] ensure regulatory compliance in alcoholic and non-alcoholic beverages. The compound's logP of 1.48 indicates moderate hydrophobicity suitable for low-alcohol matrices, where excessive partitioning into the lipid phase would otherwise mute aroma impact.

Quality Control Identity Testing via Density and Refractive Index Cross-Check

QC laboratories can confirm the identity of incoming 3-sulfanylbutyl acetate shipments using two orthogonal measurements: specific gravity (1.025–1.029 at 25 °C) and refractive index (1.4580–1.4590 at 20 °C) . The ~2.1% density differential from 3-mercapto-3-methylbutyl acetate (1.003–1.007) [4] provides unambiguous discrimination between these structurally similar esters at the receiving dock, preventing costly cross-contamination in flavor compounding.

Combinatorial Mercapto-Ester Library Synthesis – Reference Standard for C6 Baseline

In structure–odor relationship studies of the 3-mercaptoalkyl acetate series, 3-sulfanylbutyl acetate serves as the critical C6 reference point [5]. Researchers synthesizing novel mercapto esters or studying chain-length effects on BE-GC-LoADS values require a characterized, commercially available C6 standard with full analytical specifications to calibrate chromatographic and sensory measurements against longer-chain (C7, C8) and shorter-chain (C4, C5) analogs.

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